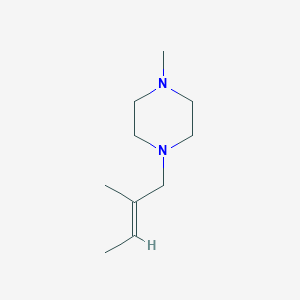
5-bromo-N-(tert-butyl)-2-thiophenecarboxamide
説明
5-bromo-N-(tert-butyl)-2-thiophenecarboxamide, also known as BTB-T, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
5-bromo-N-(tert-butyl)-2-thiophenecarboxamide selectively inhibits the TASK-3 potassium channel, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism of action has been shown to be effective in reducing seizures and improving mood in animal models of epilepsy and depression.
Biochemical and Physiological Effects:
5-bromo-N-(tert-butyl)-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been shown to improve mood and reduce anxiety-like behaviors in animal models of depression and anxiety. In addition, 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide has been shown to have a neuroprotective effect, reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One of the major advantages of using 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide in lab experiments is its selectivity for the TASK-3 potassium channel. This allows researchers to study the specific role of this channel in various neurological disorders. However, one of the limitations of using 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide is its relatively low potency, which requires higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for research on 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide. One area of interest is the development of more potent derivatives of 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide that can be used at lower concentrations. Another area of interest is the study of the effects of 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide on other potassium channels and ion channels, which may provide new insights into the mechanisms of neurological disorders. Finally, the potential clinical applications of 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide in the treatment of epilepsy, depression, and anxiety are also areas of interest for future research.
In conclusion, 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. Its selective inhibition of the TASK-3 potassium channel has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various neurological disorders. While there are limitations to its use in lab experiments, there are several future directions for research that may lead to the development of more potent derivatives and potential clinical applications.
科学的研究の応用
5-bromo-N-(tert-butyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective inhibitor of the potassium channel TASK-3, which plays a crucial role in regulating the excitability of neurons. 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide has been used to study the role of TASK-3 in various neurological disorders, including epilepsy, depression, and anxiety.
特性
IUPAC Name |
5-bromo-N-tert-butylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-9(2,3)11-8(12)6-4-5-7(10)13-6/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJPWFJDYOJAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5794933.png)





![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5794978.png)
![5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794979.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5794985.png)
![4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)
![2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5795022.png)
![N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5795026.png)